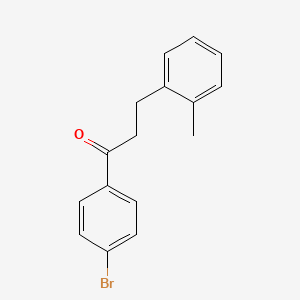

4'-Bromo-3-(2-methylphenyl)propiophenone

Description

Its molecular formula is inferred as C₁₆H₁₅BrO, with a molecular weight of approximately 303.20 g/mol (based on similar compounds in and ). This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and functionalized aromatic ketones .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRAJSLHLNEVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644017 | |

| Record name | 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-40-7 | |

| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3-(2-methylphenyl)propiophenone typically involves the bromination of 3-(2-methylphenyl)propiophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions generally include a solvent such as dichloromethane and a controlled temperature to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-3-(2-methylphenyl)propiophenone can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in the production process.

Types of Reactions:

Oxidation: 4’-Bromo-3-(2-methylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in 4’-Bromo-3-(2-methylphenyl)propiophenone can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia.

Major Products Formed:

Oxidation: 4’-Bromo-3-(2-methylphenyl)benzoic acid.

Reduction: 4’-Bromo-3-(2-methylphenyl)propanol.

Substitution: 4’-Amino-3-(2-methylphenyl)propiophenone.

Scientific Research Applications

4’-Bromo-3-(2-methylphenyl)propiophenone is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: In the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the propiophenone backbone play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-Bromo-3-(2-methylphenyl)propiophenone with structurally related propiophenone derivatives, focusing on substituent effects, synthesis, reactivity, and applications.

Structural and Electronic Effects

- Substituent Position: The ortho-methyl group in 4'-Bromo-3-(2-methylphenyl)propiophenone introduces steric hindrance, reducing reactivity in nucleophilic additions compared to its para-methyl analog .

- Halogen Influence: The 4'-bromo group increases electrophilicity at the carbonyl carbon, facilitating reactions like α-selenation (as seen in for propiophenone derivatives) .

- Electron-Donating vs. Withdrawing Groups: Methoxy-substituted analogs (e.g., 4'-Bromo-3-(2-methoxyphenyl)propiophenone) exhibit slower reaction kinetics in electrophilic substitutions due to increased electron density, whereas fluoro-substituted derivatives enhance stability and regioselectivity .

Biological Activity

4'-Bromo-3-(2-methylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4'-Bromo-3-(2-methylphenyl)propiophenone has the molecular formula CHBrO. Its structure includes a bromine atom at the para position of the phenyl ring and a propiophenone moiety, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that 4'-Bromo-3-(2-methylphenyl)propiophenone exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.

- Antifungal Properties : Preliminary studies suggest potential antifungal activity against Candida albicans.

- Cytotoxic Effects : Some investigations have indicated that it may possess cytotoxic properties against cancer cell lines.

Case Study: Antibacterial Effects

A study evaluated the antibacterial activity of derivatives of 4'-Bromo-3-(2-methylphenyl)propiophenone against multidrug-resistant Salmonella Typhi strains. The results demonstrated that certain derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 32 | Effective |

| Derivative B | 64 | Moderate |

| Derivative C | 128 | Weak |

Antifungal Activity

In vitro tests have assessed the antifungal activity of 4'-Bromo-3-(2-methylphenyl)propiophenone against Candida albicans. The compound's ability to inhibit biofilm formation was evaluated, revealing an MIC of 62.5 µg/mL for preformed biofilms.

The antifungal mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of key virulence factors such as phospholipase secretion and adherence to epithelial cells.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. In one study, the compound was tested against breast cancer cell lines (MCF-7). The results indicated that it induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | High |

| HeLa | 30 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.